molecular formula C17H14BrNO2 B5296940 (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5296940
M. Wt: 344.2 g/mol
InChI Key: IADQHHSMQDMFCF-ZROIWOOFSA-N
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Description

(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a conjugated system with a bromophenyl and a dimethoxyphenyl group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile typically involves a series of organic reactions. One common method is the Knoevenagel condensation, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile is used as a building block for synthesizing more complex molecules. Its conjugated system makes it useful in studying electronic properties and reactivity.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features could be explored for activity against various biological targets.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
  • (2E)-2-(4-fluorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile

Uniqueness

The presence of the bromine atom in (2E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile can influence its reactivity and interactions compared to its chloro and fluoro analogs

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-8-5-13(17(10-16)21-2)9-14(11-19)12-3-6-15(18)7-4-12/h3-10H,1-2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADQHHSMQDMFCF-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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